molecular formula C16H22ClN7O2 B5133028 3-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-(4-CHLOROPHENYL)UREA

3-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-(4-CHLOROPHENYL)UREA

Cat. No.: B5133028
M. Wt: 379.8 g/mol
InChI Key: OVJPDTWVTYRQBV-UHFFFAOYSA-N
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Description

3-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-(4-CHLOROPHENYL)UREA is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine ring substituted with ethylamino groups, an ethyl linkage, and a chlorophenylurea moiety, making it a subject of interest for researchers in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-(4-CHLOROPHENYL)UREA typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and ethylamine under controlled conditions. The resulting intermediate is then reacted with 2-chloroethylamine to introduce the ethyl linkage. Finally, the chlorophenylurea moiety is attached through a nucleophilic substitution reaction with 4-chlorophenyl isocyanate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and solvents to facilitate the reactions. The final product is purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-(4-CHLOROPHENYL)UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylurea moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-(4-CHLOROPHENYL)UREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-(4-CHLOROPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other cellular components, leading to changes in cellular functions.

Properties

IUPAC Name

1-[2-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN7O2/c1-3-18-13-22-14(19-4-2)24-16(23-13)26-10-9-20-15(25)21-12-7-5-11(17)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,20,21,25)(H2,18,19,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJPDTWVTYRQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)OCCNC(=O)NC2=CC=C(C=C2)Cl)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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